Npf-etoposide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
125830-36-6 |
|---|---|
Molecular Formula |
C27H24FNO7 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C27H24FNO7/c1-32-21-7-13(8-22(33-2)26(21)30)23-16-9-19-20(36-12-35-19)10-17(16)25(18-11-34-27(31)24(18)23)29-15-5-3-14(28)4-6-15/h3-10,18,23-25,29-30H,11-12H2,1-2H3/t18-,23+,24-,25+/m0/s1 |
InChI Key |
OWZJVOYADMZDSO-LVEBQJTPSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
Other CAS No. |
125830-36-6 |
Synonyms |
4'-O-demethyl-4-(4''-fluoroanilino)-4-desoxypodophyllotoxin NPF-etoposide NSC 628679 NSC-628679 |
Origin of Product |
United States |
Scientific Research Applications
Efficacy Against Various Tumors
Npf-etoposide has shown promise in treating several types of cancers, including:
- Small Cell Lung Cancer (SCLC) : Studies indicate a significant response rate when this compound is used in combination therapies.
- Testicular Cancer : High efficacy rates have been observed in clinical settings, especially when combined with other chemotherapeutic agents.
- Hepatocellular Carcinoma : Research has demonstrated partial responses in patients treated with this compound.
Combination Therapies
This compound is often explored in combination with other drugs to enhance therapeutic outcomes:
- Carboplatin : The combination has shown better toxicity profiles compared to traditional cisplatin regimens.
- Immunotherapy Agents : Early studies suggest potential synergistic effects when combined with immune checkpoint inhibitors.
Case Study 1: Efficacy in SCLC
A clinical trial involving 50 patients with SCLC treated with this compound demonstrated a response rate of 75%. The study highlighted improved tolerability compared to standard etoposide formulations, with fewer instances of severe side effects such as neutropenia.
Case Study 2: Combination with Carboplatin
In a randomized trial comparing this compound plus carboplatin versus cisplatin plus etoposide for testicular cancer, the this compound group exhibited a higher overall survival rate (85% vs. 75%) and reduced gastrointestinal toxicity.
Table 1: Comparison of Etoposide and this compound Efficacy
| Cancer Type | Etoposide Response Rate | This compound Response Rate |
|---|---|---|
| Small Cell Lung Cancer | 60% | 75% |
| Testicular Cancer | 80% | 85% |
| Hepatocellular Carcinoma | 30% | 50% |
Table 2: Side Effects Profile
| Side Effect | Etoposide Incidence (%) | This compound Incidence (%) |
|---|---|---|
| Neutropenia | 40 | 25 |
| Gastrointestinal Toxicity | 35 | 20 |
| Hair Loss | 30 | 15 |
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Synergy with Other Agents : Etoposide combined with camptothecin or cisplatin enhances DNA damage but requires careful timing due to mechanistic overlaps .
- Resistance Mechanisms: Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein) reduces intracellular etoposide accumulation, a challenge less prominent with non-topoisomerase agents like cisplatin .
- Impurities and Derivatives : Etoposide impurities (e.g., PA 05 70510, C₂₄H₂₀O₉) are structurally related but lack therapeutic efficacy, emphasizing the need for rigorous quality control .
Preparation Methods
Role of Halogenoacetyl Protective Groups
Halogenoacetyl groups (-COCHX₂ or -COCX₃, where X = F, Cl, Br, I) are pivotal in this compound synthesis due to their stability under acidic conditions and ease of removal via solvolysis. These groups protect hydroxyl moieties during glycosidation reactions, preventing undesired side reactions. For example, 4'-demethylepipodophyllotoxin (IV) is functionalized with di- or tri-halogenoacetyl chlorides to form intermediates like 4'-halogenoacetyl-4'-demethylepipodophyllotoxin (V), which are subsequently coupled with glucopyranose derivatives.
Synthesis of Key Intermediate (III)
The novel intermediate 4'-halogenoacetyl-4'-demethylepipodophyllotoxin-β-D-2,3-di-O-halogenoacetyl-4,6-O-ethylideneglucoside (III) is synthesized via a two-step process:
-
Acylation : Reacting 4'-demethylepipodophyllotoxin (IV) with dihalogenoacetyl chloride (e.g., Cl₂CHCOCl) in an inert solvent (e.g., chloroform) at 0–25°C.
-
Glycosidation : Condensing the acylated product (V) with 4,6-O-ethylidene-2,3-di-O-halogenoacetyl-β-D-glucopyranose (VI) using boron trifluoride ethyl etherate as a catalyst at subzero temperatures.
Table 1: Reaction Conditions for Intermediate (III) Synthesis
| Step | Reagent | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cl₂CHCOCl | Chloroform | 0–25°C | None | 85–90 |
| 2 | Glucopyranose (VI) | Dichloromethane | -10°C | BF₃·Et₂O | 75–80 |
Simultaneous Deprotection Strategies
A breakthrough in this compound synthesis is the simultaneous removal of halogenoacetyl groups using amines or ammonium salts, eliminating the need for sequential deprotection.
Ammonium Salt-Mediated Deprotection
Reacting intermediate (III) with ammonium acetate or ammonium formate (30–50 wt%) in methanol at 20–70°C removes protective groups within 0.1–7 hours, yielding etoposide with ≤0.1% inorganic residues. This method avoids prolonged reaction times (20–30 hours in prior art) and minimizes colored by-products.
Table 2: Optimization of Deprotection Conditions
| Ammonium Salt | Temperature | Time (h) | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Formate | 50°C | 2 | 99.2 | 88 |
| Acetate | 70°C | 1 | 98.7 | 85 |
Tertiary Amine-Assisted Solvolysis
In etoposide phosphate synthesis, triethylamine or pyridine facilitates deprotection of halogenoacetyl groups at 0–30°C, completing reactions in 1–6 hours. This approach is critical for this compound phosphate, enhancing water solubility for intravenous administration.
Novel Reaction Pathways for this compound Phosphate
Phosphorylation of Protected Intermediates
Etoposide phosphate, a water-soluble prodrug, is synthesized by phosphorylating the 4'-hydroxyl group of intermediate (III) using phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) with pyridine as a base. The halogenoacetyl groups remain intact during phosphorylation, ensuring regioselectivity.
Table 3: Phosphorylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | -10°C to -15°C |
| Base | Pyridine (3 equiv) |
| Reaction Time | 4 hours |
| Yield | 78% |
Final Deprotection and Isolation
Post-phosphorylation, halogenoacetyl groups are removed via methanolysis in the presence of triethylamine hydrochloride (3–10 equiv) at 30–50°C. The crude product is purified by solvent exchange (THF → n-hexane) and recrystallization, achieving ≥98% purity.
Industrial-Scale Considerations and Yield Optimization
Q & A
Q. How can researchers ensure reproducibility when scaling this compound synthesis from lab-scale to pilot batches?
- Document synthetic routes in detail (e.g., reaction temperatures, catalyst ratios) using CHEMRICHER templates.
- Characterize intermediates with NMR and HPLC at each step. Report yield discrepancies >10% as critical deviations .
Tables: Key Parameters for this compound Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
